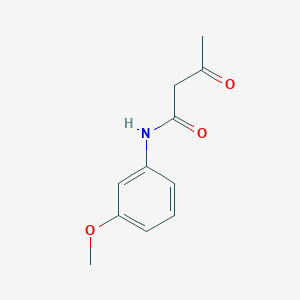

N-(3-methoxyphenyl)-3-oxobutanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(3-methoxyphenyl)-3-oxobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-8(13)6-11(14)12-9-4-3-5-10(7-9)15-2/h3-5,7H,6H2,1-2H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYZJVFQRXSTWHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)NC1=CC(=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90358168 | |

| Record name | N-(3-methoxyphenyl)-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25233-47-0 | |

| Record name | N-(3-Methoxyphenyl)-3-oxobutanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25233-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-methoxyphenyl)-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(3-methoxyphenyl)-3-oxobutanamide (CAS: 25233-47-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-methoxyphenyl)-3-oxobutanamide, a member of the acetoacetanilide family, is a versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. This guide provides a comprehensive technical overview of its chemical identity, synthesis, physicochemical properties, and safety considerations. While specific biological applications are still emerging, this document explores the potential of the broader class of N-aryl-3-oxobutanamides in drug discovery, particularly in the development of novel therapeutic agents. This guide is intended to be a valuable resource for researchers and professionals engaged in the exploration and utilization of this compound.

Chemical Identity and Physicochemical Properties

This compound is an organic compound characterized by a methoxy-substituted phenyl ring linked to a 3-oxobutanamide moiety. This structure gives rise to interesting chemical properties, including the potential for keto-enol tautomerism, a phenomenon common to β-dicarbonyl compounds.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

| CAS Number | 25233-47-0 | |

| Molecular Formula | C₁₁H₁₃NO₃ | |

| Molecular Weight | 207.23 g/mol | |

| IUPAC Name | This compound | |

| Synonyms | m-Acetoacetanisidide | |

| Boiling Point | 372.9 ± 22.0 °C at 760 mmHg (Predicted) | |

| logP (Octanol/Water Partition Coefficient) | 0.75 (Predicted for ortho-isomer) | |

| Physical Form | Solid (Predicted based on isomers) |

Keto-Enol Tautomerism

A key feature of this compound is its existence as an equilibrium mixture of keto and enol tautomers. This equilibrium is influenced by factors such as the solvent, temperature, and pH. The enol form is stabilized by the formation of an intramolecular hydrogen bond, particularly in non-polar solvents.

Figure 1: Keto-enol tautomerism of this compound.

Synthesis

The synthesis of N-aryl-3-oxobutanamides is typically achieved through the condensation of an aniline derivative with a β-keto-ester, such as ethyl acetoacetate. For this compound, the reaction would involve 3-methoxyaniline and ethyl acetoacetate, often under acidic or basic catalysis.

General Synthetic Workflow

Figure 2: General workflow for the synthesis of this compound.

Experimental Protocol (Representative)

The following is a representative protocol based on the synthesis of analogous compounds. Optimization of reaction conditions may be necessary to achieve high yields and purity.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-methoxyaniline (1.0 equivalent) and ethyl acetoacetate (1.1 equivalents).

-

Catalysis: Add a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid) or base (e.g., sodium ethoxide).

-

Reaction: Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture and remove the ethanol byproduct under reduced pressure. The crude product can then be purified.

-

Purification: Recrystallization from a suitable solvent system (e.g., ethanol/water) is a common method to obtain the purified this compound.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Peaks/Signals |

| ¹H NMR | Signals for aromatic protons (δ 6.5-7.5 ppm), a singlet for the methoxy group (δ ~3.8 ppm), a singlet for the methylene protons (δ ~3.5 ppm), and a singlet for the terminal methyl group (δ ~2.2 ppm). The amide proton would appear as a broad singlet. |

| ¹³C NMR | Resonances for aromatic carbons, the methoxy carbon, carbonyl carbons of the amide and ketone, the methylene carbon, and the methyl carbon. |

| IR (cm⁻¹) | Characteristic peaks for N-H stretching (~3300 cm⁻¹), C=O stretching of the amide and ketone (~1650-1720 cm⁻¹), and C-O stretching of the ether (~1250 cm⁻¹). |

| Mass Spec. | A molecular ion peak (M⁺) at m/z |

An In-depth Technical Guide to the Synthesis of N-(3-methoxyphenyl)-3-oxobutanamide

This guide provides a comprehensive technical overview of the synthesis, characterization, and core chemical principles of N-(3-methoxyphenyl)-3-oxobutanamide. Designed for researchers, scientists, and professionals in drug development, this document delves into the causal relationships behind experimental choices, offering field-proven insights into the synthesis of this valuable chemical intermediate.

Introduction and Strategic Importance

This compound, a member of the acetoacetanilide class of organic compounds, is a versatile synthetic precursor. Its structure, featuring a methoxy-substituted phenyl ring linked to a β-ketoamide moiety, provides a reactive scaffold for constructing diverse and complex molecular architectures.[1] This makes it a crucial building block in the synthesis of various heterocyclic compounds, which are core structures in pharmaceuticals and agrochemicals.[1] The strategic placement of the methoxy group at the meta position influences the compound's electronic and steric properties, guiding chemoselectivity in subsequent reactions.

This guide will explore the primary synthetic pathways, provide detailed, validated protocols, and discuss the critical aspects of its chemical behavior, such as keto-enol tautomerism.

Physicochemical and Structural Profile

A thorough understanding of a compound's properties is fundamental to its successful synthesis and application. This compound is an organic compound whose identity and characteristics are well-defined.

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 5825-97-8 | Implied from isomers[1] |

| Molecular Formula | C₁₁H₁₃NO₃ | [1] |

| Molecular Weight | 207.23 g/mol | [1] |

| Physical Form | White Crystalline Solid | [2][3] |

| Melting Point | 83-87 °C | [3][4] |

| LogP | 0.75 (Predicted) | [3] |

Synthetic Routes and Mechanistic Considerations

The synthesis of this compound is primarily achieved through acetoacetylation of the corresponding aniline derivative, m-anisidine. Two principal reagents are commonly employed for this transformation: a β-keto-ester like ethyl acetoacetate or the highly reactive diketene.

Route A: Condensation with Ethyl Acetoacetate

This is the most conventional and widely documented method for preparing N-aryl-3-oxobutanamides.[2] The reaction involves the nucleophilic attack of the amine group of m-anisidine on the ester carbonyl of ethyl acetoacetate, followed by the elimination of ethanol.

Causality Behind Experimental Choices:

-

Solvent: Ethanol or methanol are typically used as solvents, as they are good solvents for the reactants and the ethanol by-product does not interfere with the reaction equilibrium when driven by temperature.[2]

-

Catalyst: A catalytic amount of a strong acid (e.g., HCl or H₂SO₄) is often used to protonate the ester carbonyl, increasing its electrophilicity and accelerating the rate of nucleophilic attack by the weakly basic aniline.[2]

-

Temperature: The reaction is heated to reflux to overcome the activation energy barrier and drive the reaction towards completion, typically over 4-8 hours.[2]

Reaction Scheme: Condensation of m-Anisidine with Ethyl Acetoacetate

Caption: General reaction scheme for the synthesis.

Route B: Reaction with Diketene

An alternative, often more rapid and efficient method, involves the reaction of m-anisidine with diketene. Diketene is a highly reactive acetoacetylating agent. This reaction is typically performed at lower temperatures and does not produce a volatile byproduct like ethanol.

Causality Behind Experimental Choices:

-

Solvent: An inert solvent such as acetone, toluene, or benzene is used to dissolve the aniline and control the reaction temperature.[5]

-

Temperature Control: The addition of diketene is performed dropwise, often to a refluxing or cooled solution, to manage the exothermic nature of the reaction and prevent the formation of side products.[5][6]

-

Stoichiometry: Equimolar amounts of the reactants are generally used to ensure complete conversion and avoid purification challenges.[6]

This method often results in high yields and purity, as demonstrated in patents describing the synthesis of related acetoacetanilides.[5]

Keto-Enol Tautomerism: A Core Concept

Like all β-dicarbonyl compounds, this compound exists as an equilibrium mixture of its keto and enol tautomers.[1][2] This equilibrium involves the migration of a proton and the shifting of a double bond. The stability of each form is influenced by factors such as solvent polarity and temperature. In non-polar solvents, the enol form is often favored due to the formation of a stable, six-membered intramolecular hydrogen bond.[2]

Diagram: Keto-Enol Tautomerism

Caption: Equilibrium between keto and enol forms.

Validated Experimental Protocols

The following protocols are based on established methodologies and provide a reliable framework for synthesis.[2]

Protocol 1: Synthesis via Ethyl Acetoacetate Condensation

Materials:

-

m-Anisidine (1.0 eq)

-

Ethyl acetoacetate (1.0 eq)

-

Ethanol (Solvent)

-

Concentrated Hydrochloric Acid (Catalytic amount)

-

Saturated Sodium Bicarbonate Solution

-

Ethyl Acetate (Extraction Solvent)

-

Brine

-

Anhydrous Sodium Sulfate

Workflow:

Diagram: Experimental Workflow (Protocol 1)

Caption: Step-by-step workflow for the condensation method.

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the m-anisidine in absolute ethanol.

-

Add an equimolar amount of ethyl acetoacetate to the solution, followed by a catalytic amount of concentrated hydrochloric acid.

-

Heat the reaction mixture to reflux and maintain this temperature for 4-8 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[2]

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly add a saturated sodium bicarbonate solution to neutralize the acid catalyst until effervescence ceases.[2]

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extract the remaining aqueous residue three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent in vacuo to yield the crude product.

-

Purify the crude solid by recrystallization from an ethanol/water mixture to obtain pure this compound as a white crystalline solid.[2]

Protocol 2: Synthesis via Diketene Acetoacetylation

Materials:

-

m-Anisidine (1.0 eq)

-

Diketene (1.0 eq)

-

Toluene or Acetone (Solvent)

-

Petroleum Ether (for washing)

Procedure:

-

In a round-bottom flask equipped with a dropping funnel and magnetic stirrer, dissolve m-anisidine in toluene.

-

Heat the solution to a gentle reflux (or maintain at a controlled temperature, e.g., 45 °C).[5]

-

Add diketene dropwise to the solution over a period of one hour to control the exothermic reaction.[5]

-

After the addition is complete, continue refluxing for an additional hour to ensure the reaction goes to completion.

-

Cool the reaction mixture to room temperature, then further cool in an ice bath to induce crystallization.

-

Filter the precipitated solid product.

-

Wash the solid with cold petroleum ether to remove any unreacted starting material or soluble impurities.

-

Dry the product under vacuum to yield pure this compound.

Troubleshooting Common Synthesis Issues

Even with robust protocols, challenges can arise. The following table outlines common problems and their validated solutions.

Table 2: Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | Incomplete reaction; Suboptimal stoichiometry. | Monitor reaction by TLC to ensure completion; extend reflux time if needed. Ensure equimolar amounts of reactants are used.[6] |

| Impure Product (Discolored, Oily) | Presence of unreacted starting materials; Formation of side products due to high temperatures. | Improve purification by recrystallization or column chromatography. Control temperature carefully, especially during diketene addition.[6] |

| Gummy or Sticky Product | Significant impurities preventing crystallization; Amorphous nature of the crude product. | Purify via column chromatography before attempting recrystallization. Try to induce crystallization by scratching the flask or adding a seed crystal.[6] |

| Unexpected Spectroscopic Peaks | Presence of side-products or residual solvent. | Characterize impurities to understand side reactions. Ensure the product is thoroughly dried under vacuum.[6] |

Conclusion

The synthesis of this compound is a well-established process critical for the advancement of pharmaceutical and chemical research. The condensation of m-anisidine with ethyl acetoacetate represents a classic and reliable method, while the use of diketene offers a more rapid and often higher-yielding alternative. A successful synthesis relies on careful control of reaction parameters, appropriate purification techniques, and a fundamental understanding of the compound's chemical nature, including its tautomeric equilibrium. This guide provides the necessary technical foundation and practical protocols for researchers to confidently and efficiently produce this important chemical building block.

References

- 1. N-(2-Methoxyphenyl)-3-oxobutanamide|CAS 92-15-9 [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Acetoacet-o-Anisidine|CAS NO:92-15-9--Nantong Ugano Chemical Co., Ltd. [ugano-chem.com]

- 5. US2152787A - Preparation of acetoacetyl aromatic acid amides - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

N-(3-methoxyphenyl)-3-oxobutanamide physical properties

An In-Depth Technical Guide to the Physical Properties of N-(3-methoxyphenyl)-3-oxobutanamide

Introduction: Beyond the Catalog Data

This compound (CAS RN: 25233-47-0), also known as m-acetoacetanisidide, is a member of the acetoacetanilide class of organic compounds.[1][2] While often cataloged as a chemical intermediate, its true utility in drug discovery and materials science is unlocked only through a comprehensive understanding of its physical properties. These characteristics govern its reactivity, solubility, stability, and crystalline form—factors that are paramount during synthesis, purification, formulation, and screening.

This guide moves beyond simple data points to provide a deeper, field-proven perspective on the physicochemical landscape of this molecule. As scientists and researchers, we understand that causality is key; it is not enough to know a melting point, but rather why the molecule behaves as it does. We will explore the structural nuances, such as keto-enol tautomerism, that define this compound's behavior and provide robust, validated protocols for its characterization. This document is structured to serve as a practical reference for professionals engaged in the rigorous process of chemical development.

Molecular Identity and Structural Considerations

The foundational properties of a molecule are dictated by its structure. This compound is an aromatic amide featuring a β-dicarbonyl system, a structural motif that is central to its chemical personality.

Core Identifiers

A consistent and accurate identification is the first step in any scientific investigation. The core identifiers for this compound are summarized below.

| Property | Value | Source |

| CAS Registry Number | 25233-47-0 | [1] |

| Molecular Formula | C₁₁H₁₃NO₃ | [1] |

| Molecular Weight | 207.23 g/mol | [1] |

| Canonical SMILES | O=C(NC1=CC=CC(OC)=C1)CC(=O)C | [1] |

| Synonyms | m-Acetoacetanisidide, Butanamide, N-(3-methoxyphenyl)-3-oxo- | [1] |

The Decisive Role of Keto-Enol Tautomerism

A critical feature of this compound, and β-dicarbonyl compounds in general, is its existence as an equilibrium mixture of keto and enol tautomers.[3][4] This is not a static property but a dynamic equilibrium influenced by factors such as solvent polarity, temperature, and pH.

-

Keto Form: Features two distinct carbonyl groups (a ketone and an amide).

-

Enol Form: Involves the migration of an alpha-proton to a carbonyl oxygen, creating a hydroxyl group and a carbon-carbon double bond. This form is stabilized by the formation of a stable six-membered ring via an intramolecular hydrogen bond.

In non-polar solvents, the enol form is often favored due to this internal hydrogen bonding. Conversely, polar protic solvents can disrupt this internal bond and stabilize the more polar keto form.[3] This duality is not merely academic; it directly impacts reactivity, spectroscopic signatures, and solubility. Any analytical investigation must account for the potential presence of both tautomers.

Caption: Keto-enol equilibrium of this compound.

Physicochemical Properties

The bulk physical properties of a compound are the tangible results of its underlying molecular structure. These values are critical for safe handling, process design, and predicting its behavior in various matrices.

| Property | Value / Observation | Source & Rationale |

| Physical Form | Expected to be a white to off-white crystalline solid. | Based on the properties of its isomers, such as the ortho and para forms, which are crystalline solids.[5][6] |

| Melting Point | Predicted: 75 - 95 °C | No experimental value is publicly available. This prediction is based on the melting points of the ortho-isomer (85-87 °C) and the para-isomer (112-114 °C).[5] The meta-substitution typically results in a lower melting point than the more symmetric para-isomer. |

| Boiling Point | 138 °C | This value is reported by CAS, but the pressure is not specified.[1] It is characteristic of a boiling point under reduced pressure (vacuum) and should not be interpreted as the atmospheric boiling point, at which decomposition would likely occur first. |

| Solubility | Water: Low to sparingly soluble.Organic Solvents: Expected to be soluble in polar organic solvents like ethanol, ethyl acetate, acetone, and DMSO. | The aromatic ring and hydrocarbon backbone confer lipophilicity, while the amide and carbonyl groups provide polarity and hydrogen bonding capability, suggesting solubility in common organic solvents used for synthesis and analysis.[7] |

Spectroscopic Profile: The Molecular Fingerprint

Spectroscopic analysis provides an unambiguous confirmation of molecular structure. The following data is predicted based on the known structure and spectroscopic principles, providing a benchmark for experimental verification.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying key functional groups. For this compound, the spectrum is dominated by the vibrations of its carbonyl and amide moieties.

| Predicted Peak Range (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3300 - 3250 | N-H Stretch | Amide | A strong, sharp peak characteristic of a secondary amide N-H bond. |

| ~1720 | C=O Stretch | Ketone | Strong absorption from the ketonic carbonyl group. |

| ~1670 | C=O Stretch (Amide I) | Amide | The amide carbonyl typically appears at a lower wavenumber than the ketone due to resonance. |

| ~1600, ~1490 | C=C Stretch | Aromatic Ring | Peaks indicating the phenyl group. |

| ~1250 | C-O-C Stretch | Aryl Ether | Asymmetric stretching of the methoxy group's ether linkage. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework. The predicted shifts below are for the dominant keto tautomer in a common solvent like CDCl₃.

¹H NMR (Predicted):

-

δ ~ 9.0-9.5 ppm (s, 1H): Amide proton (N-H). Its chemical shift can be broad and is solvent-dependent.

-

δ ~ 6.8-7.4 ppm (m, 4H): Aromatic protons on the methoxy-substituted ring. The meta-substitution pattern will lead to a complex multiplet.

-

δ ~ 3.8 ppm (s, 3H): Methoxy group protons (-OCH₃).

-

δ ~ 3.6 ppm (s, 2H): Methylene protons (-CH₂-) situated between the two carbonyl groups.

-

δ ~ 2.3 ppm (s, 3H): Methyl protons (-CH₃) of the acetyl group.

¹³C NMR (Predicted):

-

δ ~ 202 ppm: Ketone carbonyl carbon.

-

δ ~ 165 ppm: Amide carbonyl carbon.

-

δ ~ 160 ppm: Aromatic carbon attached to the methoxy group.

-

δ ~ 110-140 ppm: Remaining aromatic carbons.

-

δ ~ 55 ppm: Methoxy carbon.

-

δ ~ 50 ppm: Methylene carbon.

-

δ ~ 30 ppm: Acetyl methyl carbon.

Experimental Methodologies

Trustworthy data is built on robust and reproducible protocols. The following sections detail standardized methods for characterizing the key physical properties of this compound.

General Workflow for Synthesis and Characterization

The overall process from synthesis to characterization follows a logical progression to ensure the purity and identity of the final compound. This workflow is fundamental to obtaining reliable physical property data.

Caption: General workflow for synthesis and characterization.

Protocol: Determination of Thermodynamic Solubility

The Saturation Shake-Flask (SSF) method is the gold standard for determining equilibrium solubility, providing data that is essential for formulation and preclinical studies.[7]

Objective: To determine the thermodynamic equilibrium solubility of this compound in a specified solvent at a constant temperature.

Materials:

-

This compound (high purity).

-

Solvent of interest (e.g., phosphate-buffered saline pH 7.4, ethanol).

-

Scintillation vials or sealed flasks.

-

Orbital shaker with temperature control.

-

Centrifuge or filtration apparatus (e.g., 0.22 µm PTFE syringe filters).

-

Analytical balance.

-

Validated analytical method for quantification (e.g., HPLC-UV).

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure saturation is reached.

-

Solvent Addition: Add a precise volume of the pre-equilibrated solvent to the vial.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for a period sufficient to reach equilibrium (typically 24-72 hours).[7]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully separate the supernatant from the solid. This is a critical step and can be achieved by:

-

Centrifugation: Centrifuge the vials to pellet the excess solid.

-

Filtration: Withdraw the supernatant using a syringe and pass it through a chemical-resistant filter to remove any undissolved particles.

-

-

Quantification: Dilute an aliquot of the clear, saturated solution with a suitable solvent. Analyze the concentration of the dissolved compound using a pre-validated HPLC-UV method against a standard curve.

-

Calculation: Calculate the solubility in units such as mg/mL or µM based on the measured concentration and the dilution factor.

Conclusion

This compound is a compound whose utility is deeply rooted in its physical properties. Its existence as a crystalline solid, its characteristic thermal behavior, and its nuanced solubility profile are all direct consequences of its molecular architecture—particularly the interplay of its aromatic system and the dynamic β-ketoamide functionality. The predictive spectroscopic data and robust experimental protocols provided in this guide serve as a comprehensive framework for researchers. By understanding and applying these principles, scientists can effectively control the synthesis, purification, and formulation of this versatile intermediate, thereby accelerating the pace of innovation in drug development and chemical science.

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. This compound | CAS 25233-47-0 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. N-(2-Methoxyphenyl)-3-oxobutanamide|CAS 92-15-9 [benchchem.com]

- 4. N-(4-Ethoxyphenyl)-3-oxobutanamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis, Characterization, and Applications of N-(3-methoxyphenyl)-3-oxobutanamide

Abstract

This technical guide provides a comprehensive examination of N-(3-methoxyphenyl)-3-oxobutanamide, a key organic compound within the N-aryl acetoacetamide class.[1] This document is structured to serve researchers, scientists, and drug development professionals by detailing the molecule's chemical identity, a robust and validated synthesis protocol, and a full suite of spectroscopic characterization methodologies. Furthermore, this guide explores its established role as a versatile synthetic intermediate and its potential applications in medicinal chemistry, grounded in the biological activities observed in structurally related compounds. The content synthesizes theoretical principles with practical, field-proven insights to deliver a self-validating resource for laboratory application.

Chemical Identity and Physicochemical Properties

Nomenclature and Identifiers

This compound is systematically identified by several names and registry numbers, which are crucial for accurate database searches and regulatory compliance. Its core structure features a 3-methoxyphenyl group attached to the nitrogen of a 3-oxobutanamide backbone.

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | m-Acetoacetanisidide; Butanamide, N-(3-methoxyphenyl)-3-oxo-[2] |

| CAS Number | 25233-47-0[2] |

| Molecular Formula | C₁₁H₁₃NO₃[2][3] |

| Molecular Weight | 207.23 g/mol [4] |

| Canonical SMILES | CC(=O)CC(=O)NC1=CC=CC(=C1)OC[2] |

| InChIKey | CYZJVFQRXSTWHE-UHFFFAOYSA-N[2] |

Structural Features and Tautomerism

The chemical reactivity and physical properties of this compound are dictated by its key functional groups: a benzene ring with an electron-donating methoxy group at the meta position, a secondary amide linkage, and a β-dicarbonyl system. This β-dicarbonyl moiety enables the compound to exist as a mixture of two tautomeric forms: the keto form and the enol form.[4]

The equilibrium between these tautomers is sensitive to environmental factors. In non-polar solvents, the enol form is often stabilized by the formation of a six-membered intramolecular hydrogen bond.[4] Conversely, polar solvents can solvate and stabilize the more polar keto tautomer. For most acetoacetanilides, crystallographic studies confirm that the keto-amide tautomer is the predominant form in the solid state.[5]

Caption: Keto-Enol tautomerism in this compound.

Synthesis and Purification

Synthetic Strategy: Acetoacetylation of 3-Methoxyaniline

The synthesis of N-aryl acetoacetamides is most commonly achieved via the acetoacetylation of the corresponding aniline derivative.[5] Two primary reagents are employed for this transformation: ethyl acetoacetate and diketene. The reaction with diketene is often preferred due to its high reactivity and the formation of acetone as the only byproduct, which simplifies purification.[6] This method involves the nucleophilic attack of the aniline nitrogen onto one of the carbonyl carbons of diketene, followed by ring-opening.

The selection of an anhydrous, non-polar solvent such as benzene or toluene is critical to prevent the hydrolysis of diketene and to facilitate the reaction.[6][7] Heating under reflux provides the necessary activation energy to drive the reaction to completion.

Detailed Experimental Protocol

This protocol is adapted from a well-established procedure for the synthesis of the parent compound, acetoacetanilide, and is optimized for this compound.[6]

Materials:

-

3-Methoxyaniline (1.0 eq)

-

Diketene (1.0 eq)

-

Anhydrous Toluene

-

50% Aqueous Ethanol

Equipment:

-

500 mL three-necked round-bottomed flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Rotary evaporator

-

Büchner funnel and filtration apparatus

Procedure:

-

Reaction Setup: In a 500 mL three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, prepare a solution of 3-methoxyaniline (1.0 eq) in 150 mL of anhydrous toluene.

-

Causality: The use of anhydrous solvent is crucial as diketene readily hydrolyzes in the presence of water. The three-necked flask allows for controlled addition of reagents while maintaining a closed system.

-

-

Reagent Addition: Begin stirring the aniline solution. Prepare a solution of diketene (1.0 eq) in 75 mL of anhydrous toluene and add it to the dropping funnel. Add the diketene solution dropwise to the stirred aniline solution over a period of approximately 30 minutes. An exothermic reaction may be observed.

-

Causality: Dropwise addition controls the reaction rate and temperature, preventing potential side reactions.

-

-

Reaction Completion: After the addition is complete, heat the reaction mixture to reflux using a heating mantle and maintain reflux for 1 hour.

-

Causality: Heating ensures the reaction proceeds to completion by providing sufficient energy to overcome the activation barrier.

-

-

Solvent Removal: Allow the mixture to cool to room temperature. Remove the bulk of the toluene by distillation or using a rotary evaporator.

-

Causality: Removing the reaction solvent is necessary before inducing crystallization of the product.

-

-

Crystallization and Purification: Dissolve the residual oil in a minimal amount of hot 50% aqueous ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Causality: Recrystallization is a purification technique. The product is soluble in the hot solvent mixture but poorly soluble at low temperatures, allowing it to crystallize out while impurities remain in the mother liquor.

-

-

Isolation and Drying: Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold 50% aqueous ethanol. Dry the product under vacuum to yield pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of the target compound.

Spectroscopic Characterization

Structural confirmation of the synthesized product is achieved through a combination of spectroscopic techniques. Each method provides unique and complementary information about the molecular structure. A generalized guide to these techniques is presented below.[8]

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the carbon-hydrogen framework of the molecule.

-

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

-

Procedure:

-

Dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra according to standard instrument protocols.

-

Expected ¹H and ¹³C NMR Data (Predicted)

| ¹H NMR | Chemical Shift (ppm, est.) | Multiplicity | Integration | Assignment |

| Amide | ~8.5-9.5 | broad singlet | 1H | NH |

| Aromatic | ~6.7-7.3 | multiplet | 4H | Ar-H |

| Methoxy | ~3.8 | singlet | 3H | OCH ₃ |

| Methylene | ~3.5 | singlet | 2H | CO-CH ₂-CO |

| Methyl | ~2.3 | singlet | 3H | CO-CH ₃ |

| ¹³C NMR | Chemical Shift (ppm, est.) | Assignment |

| Ketone C=O | ~205 | C OCH₃ |

| Amide C=O | ~165 | C ONH |

| Aromatic | ~160, 140, 130, 112, 110, 105 | Ar-C |

| Methoxy | ~55 | OC H₃ |

| Methylene | ~50 | C H₂ |

| Methyl | ~30 | COC H₃ |

Protocol: Infrared (IR) Spectroscopy

-

Objective: To identify key functional groups via their characteristic vibrational frequencies.

-

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer with ATR (Attenuated Total Reflection) accessory.

-

Procedure:

-

Ensure the ATR crystal is clean by taking a background spectrum.

-

Place a small amount of the solid, purified product directly onto the ATR crystal.

-

Apply pressure to ensure good contact and acquire the spectrum.

-

Expected IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3250 | Strong | N-H Stretch |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2980-2850 | Medium | Aliphatic C-H Stretch |

| ~1715 | Strong | Ketone C=O Stretch |

| ~1660 | Strong | Amide I band (C=O Stretch) |

| ~1550 | Strong | Amide II band (N-H Bend) |

Characterization Workflow Diagram

Caption: Integrated workflow for the spectroscopic characterization.

Applications and Biological Relevance

Role as a Synthetic Intermediate

This compound and its analogs are foundational building blocks in organic synthesis. Their primary industrial application is in the production of organic pigments known as arylide yellows.[5] In these syntheses, the active methylene group of the acetoacetanilide undergoes an azo coupling reaction with a diazonium salt to form a highly conjugated azo dye.[5] For example, the related compound C.I. Pigment Yellow 74 is an azo pigment derived from an acetoacetanilide structure.[9][10]

Furthermore, the β-ketoamide moiety makes this compound a versatile precursor for constructing a wide array of heterocyclic scaffolds, which are core structures in many pharmaceutical and agrochemical products.[4]

Potential in Medicinal Chemistry

While this compound itself may not have extensive documented biological activity, its structural class (N-aryl amides and related structures) is of significant interest in drug discovery.

-

Antimicrobial Activity: N-aryl mercaptoacetamides have been identified as potential multi-target inhibitors against bacterial enzymes, tackling both antibiotic resistance (metallo-β-lactamases) and virulence factors (LasB elastase) in pathogens like Pseudomonas aeruginosa.[11] This suggests the N-aryl amide scaffold is a promising starting point for developing novel antibacterial agents.

-

Antiproliferative Activity: Methoxy- and hydroxy-substituted N-benzimidazole-derived carboxamides have demonstrated significant antiproliferative activity against cancer cell lines, such as MCF-7.[12] The presence of the methoxy-phenyl group is a common feature that can be explored for anticancer drug design.

-

Metabolic Intermediate: The structurally similar N-(4-ethoxyphenyl)-3-oxobutanamide is a known metabolic intermediate in the biotransformation of the analgesic drug bucetin.[13] This highlights the relevance of this chemical class in understanding drug metabolism and pharmacokinetics.

Application Pathways Diagram

Caption: Established and potential application pathways for the title compound.

Conclusion

This compound is a well-defined organic molecule whose value extends from industrial applications in pigment synthesis to its potential as a scaffold in modern drug discovery. Its synthesis is straightforward and scalable, relying on classic acetoacetylation chemistry. The structural characterization is unambiguous when employing standard spectroscopic methods like NMR and IR. For researchers and professionals in the chemical and pharmaceutical sciences, a thorough understanding of this compound's properties, synthesis, and reactivity provides a powerful tool for the development of new materials and therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. This compound | CAS 25233-47-0 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. N-(2-Methoxyphenyl)-3-oxobutanamide|CAS 92-15-9 [benchchem.com]

- 5. Acetoacetanilide - Wikipedia [en.wikipedia.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Preparation method of acetoacetanilide compound - Eureka | Patsnap [eureka.patsnap.com]

- 8. benchchem.com [benchchem.com]

- 9. Registration Dossier - ECHA [echa.europa.eu]

- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 11. N-Aryl mercaptoacetamides as potential multi-target inhibitors of metallo-β-lactamases (MBLs) and the virulence factor LasB from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. N-(4-Ethoxyphenyl)-3-oxobutanamide - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(3-methoxyphenyl)-3-oxobutanamide: Synthesis, Properties, and Therapeutic Potential

Abstract

N-(3-methoxyphenyl)-3-oxobutanamide, a member of the acetoacetanilide class of organic compounds, represents a scaffold of significant interest in medicinal chemistry and drug development. This technical guide provides a comprehensive literature review of its synthesis, physicochemical properties, and potential biological activities. While direct experimental data on this specific meta-isomer is limited, this guide synthesizes information from closely related analogues to present a holistic overview for researchers, scientists, and drug development professionals. The document delves into the crucial keto-enol tautomerism inherent to its β-dicarbonyl structure and explores the therapeutic promise of this chemical entity, particularly in the realms of anticonvulsant and anti-inflammatory applications.

Introduction: The Acetoacetanilide Scaffold

This compound belongs to the broader class of N-aryl-β-ketoamides, which are recognized for their versatile chemical reactivity and diverse biological activities. The core structure, characterized by a β-dicarbonyl moiety linked to an aromatic amine via an amide bond, serves as a privileged scaffold in the design of novel therapeutic agents. The positioning of the methoxy group on the phenyl ring, in this case at the meta position, significantly influences the molecule's electronic and steric properties, thereby modulating its interaction with biological targets.[1] This guide will focus on the synthesis, chemical characterization, and a review of the potential pharmacological activities of the meta-substituted isomer, drawing upon the wealth of research into its structural relatives.

Chemical Identity and Physicochemical Properties

This compound, also known as m-acetoacetanisidide, is identified by the CAS Number 25233-47-0.[2][3] Its fundamental properties are summarized in the table below. It is important to note that while some data for its ortho- and para-isomers are available, specific experimental values for the meta-isomer are not extensively reported in the literature.[4]

| Property | Value | Source(s) |

| CAS Number | 25233-47-0 | [2][3] |

| Molecular Formula | C₁₁H₁₃NO₃ | [3] |

| Molecular Weight | 207.23 g/mol | [3] |

| IUPAC Name | This compound | |

| Synonyms | m-Acetoacetanisidide | [3] |

| Calculated logP | 1.5 | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Acceptors | 3 | [4] |

Keto-Enol Tautomerism

A critical feature of this compound is its existence as an equilibrium mixture of keto and enol tautomers, a characteristic of β-dicarbonyl compounds.[1] This tautomerism involves the migration of a proton from the α-carbon to the carbonyl oxygen, resulting in the formation of a carbon-carbon double bond and a hydroxyl group.[1] The equilibrium between these two forms is influenced by factors such as solvent polarity, temperature, and the electronic nature of substituents on the aromatic ring.[1] In non-polar solvents, the enol form is often favored due to the formation of a stable intramolecular hydrogen bond.[1]

Caption: Keto-enol tautomerism of this compound.

Synthesis and Characterization

General Synthesis Protocol

The synthesis typically involves the acetoacetylation of 3-methoxyaniline with an acetoacetylating agent such as diketene or ethyl acetoacetate. A common laboratory-scale synthesis would proceed as follows:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methoxyaniline in a suitable solvent like toluene or xylene.

-

Addition of Reagent: Slowly add an equimolar amount of ethyl acetoacetate to the stirred solution.

-

Reaction Conditions: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or methanol to yield this compound as a solid.

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization (Predicted)

Although experimental spectra are not widely published, the expected spectral data can be predicted based on the structure and data from its isomers.

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons (with splitting patterns characteristic of a meta-substituted ring), a singlet for the methoxy group protons, a singlet for the methyl protons of the acetyl group, a singlet for the methylene protons, and a broad singlet for the amide proton.

-

¹³C NMR: The carbon NMR would display distinct signals for the carbonyl carbons, the carbons of the aromatic ring (with the carbon attached to the methoxy group shifted downfield), the methoxy carbon, the methyl carbon, and the methylene carbon.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the amide, C=O stretching of the ketone and amide groups, and C-O stretching of the methoxy group.[5]

-

Mass Spectrometry: Mass spectral analysis would confirm the molecular weight of the compound (207.23 g/mol ).[3]

Review of Potential Biological Activities

Direct pharmacological studies on this compound are scarce. However, the broader class of N-aryl-3-oxobutanamides and related methoxyphenyl amides have demonstrated a range of biological activities, suggesting potential therapeutic applications for the title compound.

Anticonvulsant Activity

Several studies have highlighted the anticonvulsant potential of compounds containing an amide functionality. For instance, a series of N-(2-hydroxyethyl)amide derivatives showed potent anticonvulsant activity in the maximal electroshock (MES) test. Furthermore, research on synthetic N-(3-methoxybenzyl)oleamide and N-(3-methoxybenzyl)linoleamide has demonstrated significant anticonvulsant effects in in vivo models, suggesting that the 3-methoxybenzyl moiety can contribute to this activity.[6] The structural similarity of this compound to these active compounds suggests it may also possess anticonvulsant properties. The proposed mechanism for some amide-containing anticonvulsants involves the modulation of voltage-gated sodium and calcium channels.

Anti-inflammatory Activity

Acetanilide and its derivatives are known to possess anti-inflammatory properties, often attributed to the inhibition of cyclooxygenase (COX) enzymes.[7] The synthesis of various acetanilide derivatives has been pursued to develop new analgesic and anti-inflammatory agents.[7][8] In vitro and in vivo studies on these derivatives have shown promising results in carrageenan-induced paw edema models.[8] Given that this compound is an acetoacetanilide, it is plausible that it could exhibit anti-inflammatory effects through similar mechanisms.

Caption: Potential biological activities of this compound based on its structural features.

Antimicrobial Activity

The antimicrobial potential of amide derivatives has also been explored. Studies on fatty acid amides, including N-(4-methoxybenzyl)alkenamides, have demonstrated in vitro antimicrobial activity against various bacterial and fungal pathogens.[9] The presence of the methoxyphenyl group in some compounds has been associated with antibacterial activity.[10] While not a primary focus of research for acetoacetanilides, the structural components of this compound suggest that it could be investigated for potential antimicrobial properties.

Future Directions and Conclusion

This compound is a compound with a foundation in a well-established class of biologically active molecules. This technical guide has synthesized the available information on its chemical nature and, by examining its structural analogues, has highlighted its significant potential as a lead compound for the development of new anticonvulsant and anti-inflammatory agents.

Future research should focus on the following areas:

-

Definitive Synthesis and Characterization: Publication of a detailed, optimized synthesis protocol and comprehensive spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) for this compound is crucial for facilitating further research.

-

In Vitro and In Vivo Biological Evaluation: Direct assessment of its anticonvulsant, anti-inflammatory, and antimicrobial activities through established in vitro and in vivo models is necessary to validate the potential inferred from its analogues.

-

Mechanism of Action Studies: Elucidation of the precise molecular mechanisms underlying any observed biological activity will be critical for its development as a therapeutic agent.

-

Toxicity Profiling: Comprehensive toxicological studies are required to establish the safety profile of the compound.[8]

References

- 1. researchgate.net [researchgate.net]

- 2. dyestuffintermediates.com [dyestuffintermediates.com]

- 3. M-ACETOACETANISIDIDE - Safety Data Sheet [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. o-Acetoacetaniside | 92-15-9 [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis and toxicity assessment of 3-oxobutanamides against human lymphocytes and isolated mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PubChemLite - N-(4-methoxyphenyl)-3-oxobutanamide (C11H13NO3) [pubchemlite.lcsb.uni.lu]

- 10. N-(2-Methoxyphenyl)-3-oxobutanamide|CAS 92-15-9 [benchchem.com]

An In-depth Technical Guide to the Keto-Enol Tautomerism of N-(3-methoxyphenyl)-3-oxobutanamide

This guide provides a comprehensive examination of the keto-enol tautomerism in N-(3-methoxyphenyl)-3-oxobutanamide, a molecule of interest in contemporary drug discovery and development. As a substituted acetoacetanilide, its chemical behavior is governed by the dynamic equilibrium between its keto and enol forms. Understanding and controlling this equilibrium is paramount for predicting its reactivity, bioavailability, and interaction with biological targets. This document synthesizes foundational principles with actionable experimental and computational protocols for researchers, scientists, and drug development professionals.

The Principle of Tautomerism in β-Dicarbonyl Systems

Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton.[1][2] The keto-enol tautomerism of β-dicarbonyl compounds, such as this compound, is a classic and fundamentally important example of this phenomenon.[3] The equilibrium involves two distinct forms: the keto tautomer, which contains two carbonyl groups, and the enol tautomer, characterized by a hydroxyl group and a carbon-carbon double bond in a conjugated system.[2]

The position of this equilibrium is not fixed; it is highly sensitive to a variety of factors including solvent polarity, temperature, and the electronic nature of substituents on the molecule.[4][5] Generally, the keto form is thermodynamically more stable due to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond.[2] However, in β-dicarbonyl systems, the enol form can be significantly stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen, creating a stable six-membered ring-like structure.[1]

Caption: Keto-Enol Equilibrium in this compound.

Structural Analysis of this compound Tautomers

This compound possesses the characteristic β-dicarbonyl moiety essential for tautomerism. The methoxy group at the meta position of the phenyl ring exerts an electron-donating effect through resonance and an electron-withdrawing inductive effect. This substitution influences the electron density across the molecule, thereby subtly affecting the stability of the keto and enol forms.

While specific experimental data on the solution-state tautomerism of this exact molecule is not widely published, valuable insights can be drawn from analogous structures. For instance, a crystal structure analysis of the closely related N-(4-ethoxyphenyl)-3-oxobutanamide revealed that it exists exclusively as the keto tautomer in the solid state.[1][6] This is typical for β-dicarbonyl compounds, as intermolecular forces in the crystal lattice often favor the packing of the more compact keto form. However, in solution, the dynamic equilibrium is established, and the enol form is expected to be present.

The Decisive Role of the Solvent

The choice of solvent is arguably the most critical factor in controlling the keto-enol equilibrium. The general rule, known as Meyer's Rule, states that the equilibrium tends to shift toward the keto tautomer with increasing solvent polarity.[7] This is because the more polar keto form is better stabilized by polar solvents through dipole-dipole interactions.[8] Conversely, nonpolar solvents favor the enol form, where the intramolecular hydrogen bond minimizes unfavorable interactions with the solvent.[9]

Table 1: Predicted Tautomeric Equilibrium in Various Solvents

Based on established trends for acetoacetanilides and other β-dicarbonyl compounds, the following table presents the expected equilibrium composition for this compound at room temperature. These values serve as a hypothesis for experimental verification.

| Solvent | Dielectric Constant (ε) | Expected Predominant Tautomer | Predicted Enol Form (%) |

| Cyclohexane | 2.0 | Enol | ~85-95% |

| Chloroform-d (CDCl₃) | 4.8 | Enol | ~70-85% |

| Acetone-d₆ | 21.0 | Keto | ~20-40% |

| Acetonitrile-d₃ | 37.5 | Keto | ~15-30% |

| DMSO-d₆ | 47.0 | Keto | ~10-25% |

| Methanol-d₄ | 33.0 | Keto | ~5-15% |

Note: The presence of hydrogen bond-accepting solvents like DMSO and hydrogen bond-donating solvents like methanol can further shift the equilibrium toward the keto form by disrupting the intramolecular hydrogen bond of the enol.[7]

Experimental Protocol: Quantification by ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the most direct and powerful technique for quantifying the ratio of keto and enol tautomers in solution.[10][11] The tautomeric interconversion is typically slow on the NMR timescale, allowing for the observation of distinct signals for each form.[10]

Causality Behind the Protocol

The protocol is designed to be self-validating. By using a high-purity internal standard, we ensure accurate concentration determination, which is crucial for subsequent quantitative analysis (qNMR). The choice of deuterated solvents is not only for the NMR lock but is also the primary variable being investigated. The selection of distinct NMR signals for integration (the α-methylene protons of the keto form and the vinylic proton of the enol form) is based on their characteristic chemical shifts and lack of overlap with other signals, minimizing integration errors.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 10-15 mg of this compound.

-

Accurately weigh a suitable internal standard (e.g., 5-10 mg of maleic anhydride or another stable compound with sharp, non-overlapping signals).

-

Dissolve the sample and internal standard in 0.7 mL of the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean, dry NMR tube.

-

Ensure complete dissolution by gentle vortexing.

-

-

NMR Data Acquisition:

-

Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

-

Ensure the sample has reached thermal equilibrium inside the probe before acquisition (typically 5-10 minutes).

-

Use a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the signals being quantified to ensure full relaxation and accurate integration. A D1 of 30 seconds is generally a safe starting point.

-

Acquire at least 16 scans for a good signal-to-noise ratio.

-

-

Spectral Analysis and Quantification:

-

Process the spectrum (Fourier transform, phase correction, and baseline correction).

-

Identify the characteristic signals for each tautomer:

-

Keto form: A sharp singlet for the α-methylene protons (-CO-CH₂ -CO-) typically appears between 3.5 and 4.0 ppm.

-

Enol form: A sharp singlet for the vinylic proton (=CH -) typically appears between 5.0 and 6.0 ppm. The enolic hydroxyl proton (-OH ) will appear as a broad singlet, often far downfield (10-15 ppm), due to intramolecular hydrogen bonding.[10]

-

-

Carefully integrate the area of the keto methylene signal (Iketo) and the enol vinylic signal (Ienol).

-

Calculate the percentage of the enol form using the following equation:

% Enol = [Ienol / (Ienol + (Iketo / 2))] * 100

(Note: The integral of the keto methylene signal is divided by two as it represents two protons, while the enol vinylic signal represents one proton.)

-

Caption: Experimental workflow for NMR-based tautomer quantification.

Computational Chemistry Approach: A Complementary Perspective

Computational modeling, particularly using Density Functional Theory (DFT), provides invaluable insights into the thermodynamics of the keto-enol tautomerism.[8][12] These methods can predict the relative stabilities of the tautomers in the gas phase and in various solvents, complementing experimental findings.

Recommended Workflow

A robust computational study involves geometry optimization and frequency calculations for both tautomers. The choice of functional and basis set is critical for accuracy. The B3LYP functional with a 6-311++G(d,p) basis set is a commonly used and reliable combination for such systems.[13]

-

Model Building: Construct 3D models of both the keto and enol tautomers of this compound.

-

Gas-Phase Optimization: Perform geometry optimization and frequency calculations for both tautomers in the gas phase. The absence of imaginary frequencies confirms a true energy minimum.

-

Solvation Modeling: Re-run the optimizations and frequency calculations in various solvents using a continuum solvation model like the Polarizable Continuum Model (PCM) or the SMD solvation model.

-

Energy Analysis: Calculate the difference in Gibbs free energy (ΔG) between the enol and keto forms in each environment. A negative ΔG indicates the enol form is more stable, while a positive ΔG indicates the keto form is favored.

Implications for Drug Development

The tautomeric state of a drug candidate is not a trivial academic detail; it has profound consequences for its pharmacological profile.[14] The two tautomers exhibit different:

-

Receptor Binding: They have different shapes and hydrogen bonding capabilities (donor/acceptor sites), leading to different binding affinities for a target protein.

-

Solubility and Permeability: The more polar keto form may have higher aqueous solubility, while the less polar, intramolecularly hydrogen-bonded enol form might exhibit better membrane permeability.

-

Metabolic Stability: The different electronic and structural features of the tautomers can lead to different metabolic pathways and rates of degradation.

The presence of the β-dicarbonyl motif makes this compound a versatile synthon in medicinal chemistry, often used in the synthesis of heterocyclic compounds.[9] A thorough understanding of its tautomeric behavior is therefore essential for designing synthetic routes and for developing it into a viable drug candidate.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-(4-Ethoxyphenyl)-3-oxobutanamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]

- 9. N-(2-Methoxyphenyl)-3-oxobutanamide|CAS 92-15-9 [benchchem.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. cores.research.asu.edu [cores.research.asu.edu]

- 12. researchgate.net [researchgate.net]

- 13. comporgchem.com [comporgchem.com]

- 14. N-(2-methoxyphenyl)-3-oxobutanamide [dyestuffintermediates.com]

discovery and history of acetoacetanisidide compounds

An In-depth Technical Guide to the Discovery and History of Acetoacetanilide Compounds

Authored by Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of acetoacetanilide and its derivatives, charting their journey from 19th-century discovery to their contemporary roles in industrial and pharmaceutical chemistry. Tailored for researchers, scientists, and drug development professionals, this document delves into the historical context of their synthesis, the evolution of manufacturing protocols, and the fundamental chemical principles that govern their reactivity. We will examine the pivotal role of these compounds as intermediates in the production of pigments, pharmaceuticals, and agrochemicals, supported by detailed experimental methodologies, mechanistic diagrams, and a curated selection of authoritative references.

Introduction: A Molecule for Color and Cure

Acetoacetanilide, with the chemical formula CH₃C(O)CH₂C(O)NHC₆H₅, is an organic compound that represents more than just a collection of atoms; it is a cornerstone molecule whose discovery was intertwined with the burgeoning field of synthetic organic chemistry in the late 19th century.[1] It is the acetoacetamide derivative of aniline and presents as a white, crystalline solid with low solubility in water.[1] While its most prominent historical and commercial application lies in the synthesis of vibrant arylide yellow and orange pigments, the structural motif of acetoacetanilide has proven to be a versatile scaffold for the development of a wide array of pharmacologically active agents.[2][3][4] This guide will trace the history of this important class of compounds, elucidate their chemical properties, and provide practical insights into their synthesis and application.

Historical Context and Discovery

The story of acetoacetanilide is rooted in the fertile scientific environment of late 19th-century Germany, a period marked by intense investigation into coal tar derivatives and the birth of the synthetic dye industry. The parent compound, acetanilide, was first introduced as a pharmaceutical (Antifebrin) in 1886 by A. Cahn and P. Hepp, sparking significant interest in related aniline derivatives.[5]

The first synthesis of acetoacetanilide itself is credited to the seminal work of German chemist Ludwig Knorr and his contemporaries. Knorr, a student of the legendary Emil Fischer, was deeply engaged in exploring the reactivity of β-ketoesters, such as ethyl acetoacetate.[6][7] His 1886 paper on the reaction of acetoacetic ester with amine and hydrazine bases laid the groundwork for the synthesis of numerous heterocyclic and acyclic compounds.[6][8] The reaction of aniline with ethyl acetoacetate, a classic condensation reaction, was established as a primary method for producing acetoacetanilide.[9][10] The first recorded use of the term "acetoacetanilide" in scientific literature dates to 1891, shortly after its initial discovery and characterization.[11]

This discovery was not an isolated event but part of a broader scientific endeavor that also led Knorr to discover the analgesic drug antipyrine (phenazone) in 1883 and to develop foundational synthetic reactions like the Knorr quinoline synthesis and the Paal-Knorr synthesis.[6][7] The initial impetus for the production of acetoacetanilide was its utility as a "coupling component" for diazonium salts, enabling the creation of a new class of durable and brilliant yellow azo pigments, which came to be known as arylide or Hansa yellows.[12]

The Chemistry of Acetoacetanilide: Structure and Tautomerism

A deep understanding of acetoacetanilide's reactivity begins with its molecular structure and the phenomenon of tautomerism. Tautomers are readily interconvertible constitutional isomers that differ in the position of a proton and a double bond.[13][14] Acetoacetanilide exists in a dynamic equilibrium between a keto-amide form and an enol-imide form.

X-ray crystallography studies have confirmed that in the solid state, the compound predominantly exists as the keto-amide tautomer.[1] This stability is attributed to intermolecular hydrogen bonding.[1] However, in solution, the equilibrium between the keto and enol forms is influenced by factors such as the solvent and temperature.[13] The presence of the enol tautomer is mechanistically crucial for many of its characteristic reactions, particularly in azo coupling, where the enolic hydroxyl group activates the molecule for electrophilic attack.

Caption: Keto-enol tautomerism in acetoacetanilide.

Physicochemical Properties

A summary of the key physical and chemical properties of acetoacetanilide is presented below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₁NO₂ | [1][2] |

| Molecular Weight | 177.20 g/mol | [2][10] |

| Appearance | White to off-white crystalline powder | [1][3] |

| Melting Point | 83-88 °C | [2][15] |

| CAS Number | 102-01-2 | [2][4] |

| Solubility | Poorly soluble in water; Soluble in organic solvents | [1][10] |

| Density | ~1.26 g/cm³ | [2] |

Evolution of Synthetic Methodologies

The methods for synthesizing acetoacetanilide have evolved from early laboratory-scale preparations to highly efficient industrial processes. The choice of method often depends on factors like cost, purity requirements, and scale.

Method 1: Condensation of Aniline and Ethyl Acetoacetate

This is the classical and historically significant method. It involves the nucleophilic attack of aniline on the ester carbonyl of ethyl acetoacetate, followed by the elimination of ethanol.

Reaction: Aniline + Ethyl Acetoacetate → Acetoacetanilide + Ethanol

This reaction is typically carried out at elevated temperatures, sometimes with a catalyst, to drive the equilibrium towards the product by removing the ethanol as it forms.[10][16]

Caption: Synthesis via aniline and ethyl acetoacetate condensation.

Method 2: Acetoacetylation with Diketene

The most common industrial method for preparing acetoacetanilide involves the acetoacetylation of aniline using diketene.[1][9] This method is highly efficient and atom-economical. The reaction is typically performed by adding a solution of diketene in a dry, inert solvent like benzene or toluene to a solution of aniline.[9][17]

Reaction: Aniline + Diketene → Acetoacetanilide

This reaction is exothermic and proceeds readily. The high reactivity of diketene, a cyclic dimer of ketene, makes it an excellent acetoacetylating agent.

Caption: Workflow for acetoacetanilide synthesis using diketene.

Core Applications

The utility of acetoacetanilide compounds spans several major industries, a testament to their chemical versatility.

Pigment and Dye Manufacturing

The primary application of acetoacetanilide is as a crucial intermediate in the production of organic pigments, specifically arylide (or Hansa) yellows and diarylide pigments.[1][2] These pigments are valued for their bright colors, good lightfastness, and durability, finding use in printing inks, coatings, plastics, and textiles.[2]

The synthesis involves a process called azo coupling . In this reaction, an aromatic amine is first converted to a diazonium salt through diazotization. This highly reactive diazonium salt (the electrophile) is then reacted with acetoacetanilide (the nucleophilic coupling component). The active methylene group of the acetoacetanilide, facilitated by the enol tautomer, is the site of electrophilic attack, forming a stable azo compound, which is the pigment.

Caption: General workflow for arylide yellow pigment synthesis.

Drug Discovery and Development

The acetoacetanilide scaffold has been identified as a "privileged structure" in medicinal chemistry, capable of interacting with a variety of biological targets. Researchers have synthesized and screened numerous derivatives for pharmacological activity.

-

Anti-inflammatory and Analgesic Agents: Derivatives of acetanilide have been explored as inhibitors of cyclooxygenase (COX) enzymes, which are key targets for nonsteroidal anti-inflammatory drugs (NSAIDs).[18]

-

Antitumor Agents: Through multicomponent reactions, acetoacetanilide derivatives have been used to synthesize 4H-pyran and 1,4-dihydropyridine compounds that exhibit significant cytotoxic effects against various human cancer cell lines.[19]

-

β3-Adrenergic Receptor Agonists: Novel acetanilide-based analogues have been developed as potent and selective agonists for the β3-adrenergic receptor, a target for treating obesity and type II diabetes.[20]

-

Other Applications: Acetoacetanilide derivatives have also shown potential as antimicrobial, anticonvulsant, and antihyperglycemic agents.[5]

Agrochemicals and Other Uses

Beyond pigments and pharmaceuticals, acetoacetanilide serves as a precursor in the synthesis of certain pesticides and herbicides.[3] It is also used as a modifier in polymer formulations to enhance properties like flexibility and durability.[3]

Experimental Protocols

The following protocols are provided as a guide for laboratory synthesis and are based on established, reliable methods. Standard laboratory safety procedures must be followed at all times.

Synthesis of Acetoacetanilide from Aniline and Diketene

This protocol is adapted from the procedure published in Organic Syntheses.[9]

Materials:

-

Aniline (46 g, 0.5 mole), freshly distilled and dry

-

Diketene (42 g, 0.5 mole)

-

Benzene (200 ml), pure and dry

-

50% Aqueous Ethanol

Equipment:

-

500-ml three-necked round-bottomed flask

-

Reflux condenser

-

Dropping funnel

-

Mercury-sealed stirrer (or equivalent mechanical stirrer)

-

Steam bath or heating mantle

Procedure:

-

Setup: Assemble the three-necked flask with the stirrer, reflux condenser, and dropping funnel. Ensure all glassware is dry.

-

Initial Charge: Place a solution of 46 g (0.5 mole) of dry aniline in 125 ml of dry benzene into the flask.

-

Addition of Diketene: Begin stirring the aniline solution. Prepare a solution of 42 g (0.5 mole) of diketene in 75 ml of dry benzene and add it to the dropping funnel. Add the diketene solution dropwise to the stirred aniline solution over a period of approximately 30 minutes. The reaction is exothermic; control the rate of addition to maintain a gentle temperature increase.

-

Reaction: After the addition is complete, heat the reaction mixture under reflux using a steam bath for 1 hour to ensure the reaction goes to completion.

-

Workup: Remove the majority of the benzene by distillation from the steam bath. Remove the remaining solvent under reduced pressure.

-

Purification: Dissolve the solid residue in 500 ml of hot 50% aqueous ethanol. Allow the solution to cool slowly. Acetoacetanilide will crystallize out.

-

Isolation: Cool the mixture to 0°C in an ice bath before collecting the crystals by vacuum filtration. A second crop can be obtained by adding 250 ml of water to the mother liquor and cooling again.

-

Drying and Yield: Dry the crystalline product. The total yield of acetoacetanilide (m.p. 82–83.5°C) is typically around 65 g (74%).[9] Further recrystallization from 50% ethanol can yield a product with a melting point of 84–85°C.[9]

Analysis by High-Performance Liquid Chromatography (HPLC)

Analytical methods are crucial for determining the purity of acetoacetanilide and its derivatives. While specific methods vary, a general approach using HPLC with diode-array detection (DAD) is common for aromatic compounds.

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (e.g., C18 silica column) and a mobile phase. The DAD detector measures the absorbance of the eluate across a range of UV-Vis wavelengths, allowing for both quantification and tentative identification based on the UV spectrum.

Typical Conditions (Illustrative):

-

Instrument: HPLC system with a DAD or UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at a wavelength where acetoacetanilide has a strong chromophore (e.g., ~245 nm).

-

Quantification: Based on a calibration curve prepared from high-purity acetoacetanilide standards.

This methodology is analogous to those developed for analyzing related chloroacetanilide metabolites in environmental samples.[21]

Conclusion

From its origins in the foundational research of Ludwig Knorr to its modern-day applications, the story of acetoacetanilide is a compelling example of how a single molecular structure can become integral to diverse fields. Initially valued for its ability to create vibrant yellow pigments, its derivatives are now at the forefront of research in drug discovery, demonstrating potential as anti-inflammatory, anti-cancer, and metabolic disease-modifying agents. The continued exploration of acetoacetanilide chemistry underscores the enduring legacy of classical organic synthesis and its profound impact on materials science and human health. The synthetic versatility and rich reactivity of this compound ensure that it will remain a subject of interest for researchers and a valuable building block for industry for the foreseeable future.

References

- 1. Acetoacetanilide - Wikipedia [en.wikipedia.org]

- 2. innospk.com [innospk.com]

- 3. Acetoacetanilide Manufacturer & Suppliers |ELRASA-AAA - Elchemy [elchemy.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. Ludwig Knorr - Wikipedia [en.wikipedia.org]

- 7. 100th Anniversary: Death of Ludwig Knorr - ChemistryViews [chemistryviews.org]

- 8. Knorr quinoline synthesis - Wikipedia [en.wikipedia.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Acetoacetanilide | C10H11NO2 | CID 7592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. merriam-webster.com [merriam-webster.com]

- 12. books.rsc.org [books.rsc.org]

- 13. idc-online.com [idc-online.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Acetoacetanilide = 99.5 102-01-2 [sigmaaldrich.com]

- 16. CN106518705A - Synthesis of acetoacetanilide - Google Patents [patents.google.com]

- 17. Preparation method of acetoacetanilide compound - Eureka | Patsnap [eureka.patsnap.com]

- 18. orientjchem.org [orientjchem.org]

- 19. Multicomponent Reactions of Acetoacetanilide Derivatives with Aromatic Aldehydes and Cyanomethylene Reagents to Produce 4H-Pyran and 1,4-Dihydropyridine Derivatives with Antitumor Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Discovery of novel acetanilide derivatives as potent and selective beta3-adrenergic receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group; determination of chloroacetanilide herbicide metabolites in water using high-performance liquid chromatography-diode array detection and high-performance liquid chromatography/mass spectrometry [pubs.usgs.gov]

Navigating the Unseen: A Technical Guide to the Safe Handling and Management of N-(3-methoxyphenyl)-3-oxobutanamide

Preamble: A Paradigm of Proactive Safety in Research

In the landscape of drug discovery and chemical synthesis, the introduction of novel or lesser-studied molecules presents both boundless opportunity and inherent risk. N-(3-methoxyphenyl)-3-oxobutanamide, a member of the acetoacetanilide family, represents such a compound—a versatile intermediate with significant potential, yet lacking an extensive, publicly available safety profile. This guide is conceived not as a rigid set of regulations, but as a dynamic framework for risk mitigation and safe handling, grounded in the principles of chemical analogy, predictive toxicology, and proactive laboratory stewardship. As senior application scientists, our primary directive is not merely to achieve results, but to ensure the well-being of our researchers and the integrity of our work. This document is an embodiment of that commitment, offering a comprehensive technical narrative on the safe management of this compound, from initial risk assessment to ultimate disposal.